

Technical Support Center: Migalastat Drug-Drug Interaction Potential

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Compound of Interest

Compound Name: Migalastat

Cat. No.: B1676587

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the potential for drug-drug interactions with **migalastat**.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of metabolism and elimination for **migalastat**, and how does this influence its drug-drug interaction potential?

A1: **Migalastat** is primarily eliminated unchanged through the urine, with approximately 77% of the administered dose excreted renally.[1][2] A minor fraction undergoes metabolism, mainly forming three dehydrogenated O-glucuronides.[1] In vitro studies have shown that **migalastat** is not a substrate for major drug transporters.[2] Crucially, **migalastat** does not inhibit or induce cytochrome P450 (CYP450) enzymes.[1] This profile suggests a low likelihood of pharmacokinetic drug-drug interactions mediated by these common pathways.

Q2: Are there any known clinically significant drug-drug interactions with **migalastat**?

A2: Currently, there are no severe or serious clinically significant drug-drug interactions reported with **migalastat**. [3] The most notable interaction is with enzyme replacement therapies (ERTs) such as agalsidase alfa and agalsidase beta. [1][4] While **migalastat** can increase the tissue concentrations of these enzymes, co-administration is not recommended as part of standard therapy. [1] One moderate interaction is listed with agalsidase beta. [5][6]

Q3: How do food and beverages affect the pharmacokinetics of **migalastat**?

A3: Food intake significantly reduces the absorption of **migalastat**. Co-administration with a high-fat meal can decrease the maximum concentration (C_{max}) and the total exposure (AUC) by up to 40%.^[7] To avoid this interaction, it is recommended that patients take **migalastat** on an empty stomach, with no food or caffeine consumed at least 2 hours before and 2 hours after administration.^[8]

Q4: Does caffeine interact with **migalastat**?

A4: Yes, co-administration of **migalastat** with caffeine can decrease its AUC and C_{max}.^[8] Therefore, it is advised to avoid caffeine consumption within the 4-hour fasting window around **migalastat** administration.^[8]

Q5: Are any precautions necessary when co-administering **migalastat** with drugs that affect renal function?

A5: As **migalastat** is substantially excreted by the kidneys, drugs that impair renal function could theoretically increase **migalastat** exposure.^[8] While specific interaction studies with renally-impairing drugs are not extensively documented, caution is advised. **Migalastat** is not recommended for patients with severe renal impairment (eGFR less than 30 mL/min/1.73 m²).^[8]

Troubleshooting Guide

Issue: Unexpected variability in experimental results involving **migalastat**.

Potential Cause: Uncontrolled food or caffeine intake in study subjects.

Troubleshooting Steps:

- Review Dosing Protocols: Ensure strict adherence to the recommended 4-hour fasting period (2 hours before and 2 hours after dosing) for all subjects.^[8]
- Standardize Meal Plans: If fasting is not feasible for specific experimental designs, standardize the meal type and timing for all subjects to minimize variability in absorption.^[7]

- **Monitor Caffeine Intake:** Explicitly instruct subjects to avoid caffeine-containing beverages and foods during the fasting window.

Issue: Concern about potential interactions with a novel co-administered therapeutic.

Potential Cause: Overlapping metabolic or transport pathways not previously characterized.

Troubleshooting Steps:

- **In Vitro Assessment:** Conduct in vitro studies to determine if the novel compound inhibits or induces CYP450 enzymes or key drug transporters (e.g., P-gp, BCRP, OATs, OCTs).
- **Migalastat as a Substrate:** Test whether the new drug affects the transport of **migalastat** in relevant in vitro systems.
- **Clinical Monitoring:** If co-administration is necessary, implement a robust monitoring plan to track **migalastat** plasma concentrations and any potential adverse events.

Data Presentation

Table 1: Effect of Food and Caffeine on **Migalastat** Pharmacokinetics

Co-administered Substance	Effect on Migalastat Cmax	Effect on Migalastat AUC
High-fat meal	Decreased by ~40% ^[7]	Decreased by ~37% ^[7]
Light meal	Decreased by up to 40%	Decreased by up to 40%
Caffeine	Decreased ^[8]	Decreased ^[8]

Experimental Protocols

In Vitro Assessment of CYP450 Inhibition and Induction

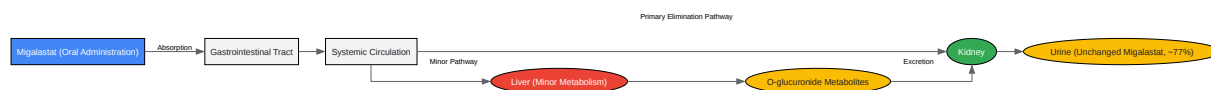
- **Objective:** To determine the potential of **migalastat** to inhibit or induce major CYP450 enzymes.
- **Methodology:**

- Human liver microsomes are incubated with a panel of CYP450-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, bufuralol for CYP2D6, and midazolam for CYP3A4).
- Various concentrations of **migalastat** are co-incubated to assess its inhibitory potential.
- For induction studies, primary human hepatocytes are treated with **migalastat** for 48-72 hours.
- Following treatment, the activity and expression levels of CYP450 enzymes are measured using probe substrates and qPCR, respectively.
- Results are compared to known inhibitors and inducers as positive controls.

In Vivo Drug-Drug Interaction Study with Agalsidase

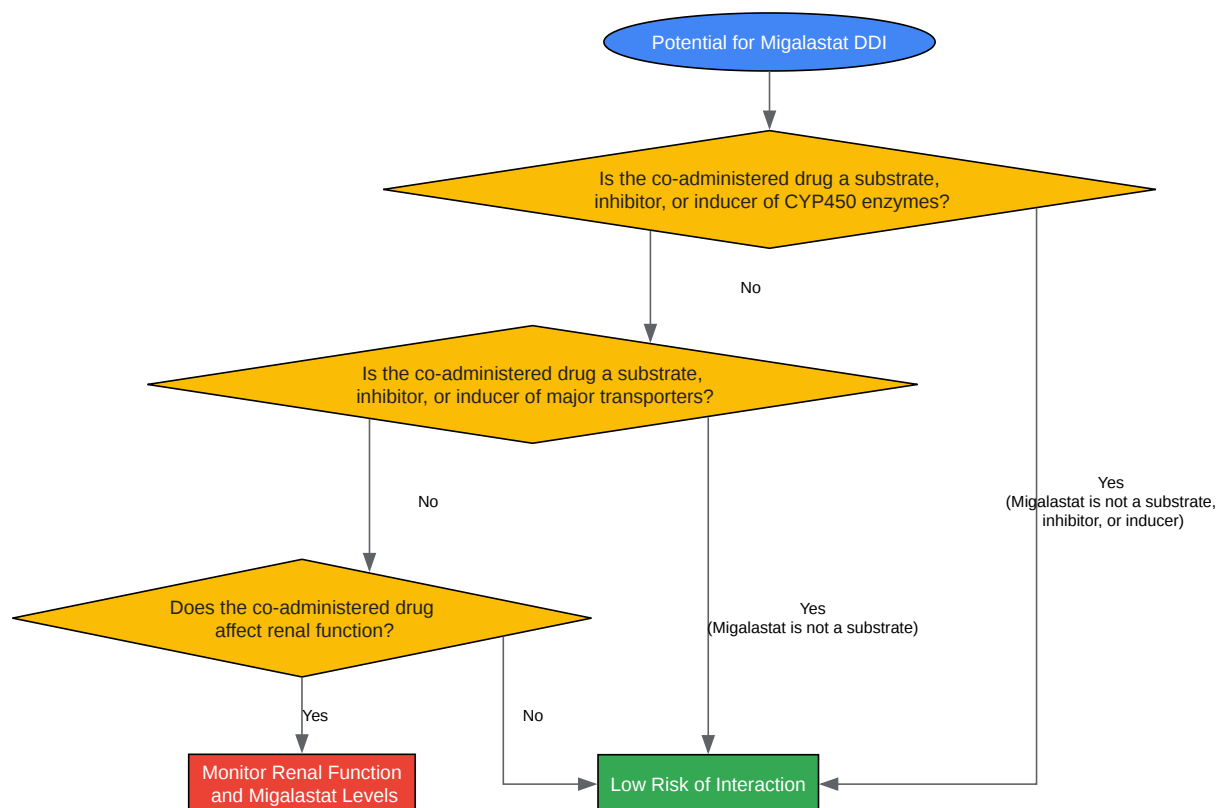
- Objective: To evaluate the pharmacokinetic interaction between **migalastat** and agalsidase.
- Methodology:
 - A Phase 2, open-label, two-stage study is conducted in patients with Fabry disease.[4]
 - In Stage 1, patients receive a single dose of **migalastat** (e.g., 150 mg) co-administered with different doses of agalsidase alfa or beta.[4]
 - In Stage 2, a higher dose of **migalastat** (e.g., 450 mg) may be evaluated.[4]
 - Serial blood samples are collected at predefined time points to determine the plasma concentrations of both **migalastat** and agalsidase.
 - Pharmacokinetic parameters (C_{max}, AUC, t_{1/2}) are calculated and compared between treatment arms (agalsidase alone vs. co-administered with **migalastat**).

Visualizations



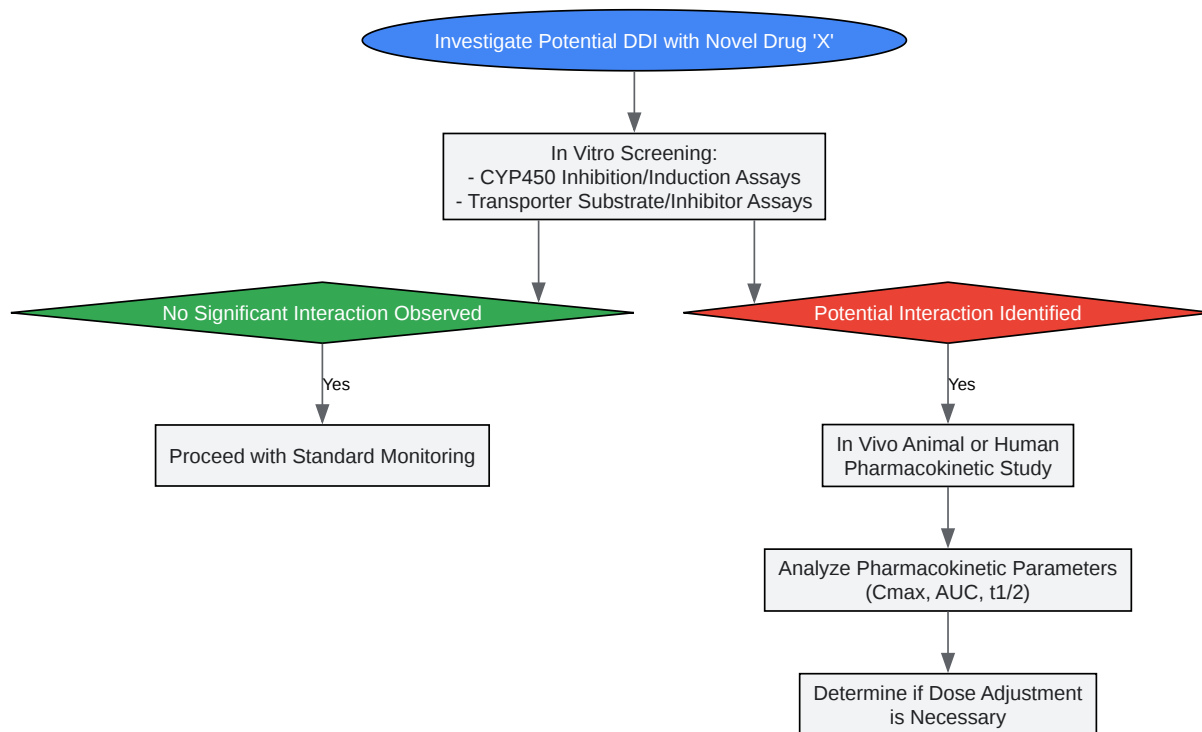
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Caption: Metabolic and elimination pathway of **migalastat**.



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Caption: Decision tree for assessing potential drug-drug interactions.



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Caption: Workflow for investigating a potential drug-drug interaction.

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